

Molecular weight and formula of 1-Benzofuran-5-carbaldehyde

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Compound of Interest

Compound Name: 1-Benzofuran-5-carbaldehyde

Cat. No.: B110962

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An In-depth Technical Guide to 1-Benzofuran-5-carbaldehyde

This technical guide provides a comprehensive overview of **1-Benzofuran-5-carbaldehyde**, a key intermediate in the synthesis of various biologically active molecules. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Molecular and Physical Properties

1-Benzofuran-5-carbaldehyde, also known as 5-formylbenzofuran, is an aromatic aldehyde. [1] Its chemical structure consists of a benzofuran core with a formyl group attached to the 5th position of the benzene ring.

Property	Value
Molecular Formula	C ₉ H ₆ O ₂ [1] [2] [3] [4] [5] [6] [7] [8] [9]
Molecular Weight	146.14 g/mol [1] [3] [5] [7] [8] [9]
Appearance	White to off-white crystalline solid [1] or colorless to light yellow liquid [2]
Melting Point	36-38 °C [3] [10] or 50.5 °C [1] [2]
Boiling Point	70-74 °C at 0.15 mmHg [1] [2]
Density	1.238 g/cm ³ [1] [2]
Flash Point	110.2 °C [1] [2]
CAS Number	10035-16-2 [1] [2] [4] [9]

Synthesis of 1-Benzofuran-5-carbaldehyde

A common method for the synthesis of **1-Benzofuran-5-carbaldehyde** involves a Grignard reaction followed by formylation.

Experimental Protocol: Grignard Reaction and Formylation

This protocol details the synthesis of **1-Benzofuran-5-carbaldehyde** from 5-bromo-1-benzofuran.

Materials:

- 5-bromo-1-benzofuran
- Magnesium (Mg) turnings
- Iodine (I₂) crystal
- Dry Tetrahydrofuran (THF)
- Dry N,N-Dimethylformamide (DMF)

- 3N Hydrochloric acid (HCl)
- Ethyl acetate
- Brine solution
- Silica gel for column chromatography
- Petroleum ether
- Dichloromethane (CH_2Cl_2)

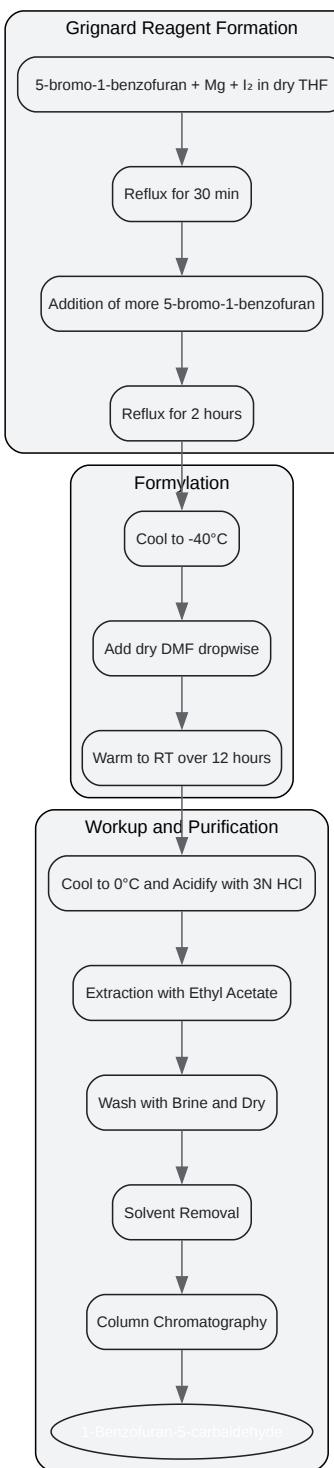
Procedure:

- A mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g, 0.038 mol), and a crystal of I_2 in dry THF (2.5 mL) is refluxed under a nitrogen atmosphere for 30 minutes.[1]
- Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added, and the mixture is refluxed for an additional 2 hours.[1]
- The reaction mixture is then cooled to -40 °C, and dry DMF (3.6 g) is added dropwise.[1]
- The mixture is slowly warmed to room temperature over a period of 12 hours.[1]
- Afterward, the reaction mixture is cooled to 0 °C and acidified to a pH of 2 with 3N HCl, followed by stirring for 30 minutes.[1]
- The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).[1]
- The combined organic layers are washed with brine and dried.[1]
- The solvent is removed under vacuum, and the crude product is purified by column chromatography on silica gel using a petroleum ether/dichloromethane eluent system to yield **1-Benzofuran-5-carbaldehyde**.[1]

Yield: Approximately 54%. [1]

Logical Workflow of Synthesis

Synthesis Workflow of 1-Benzofuran-5-carbaldehyde

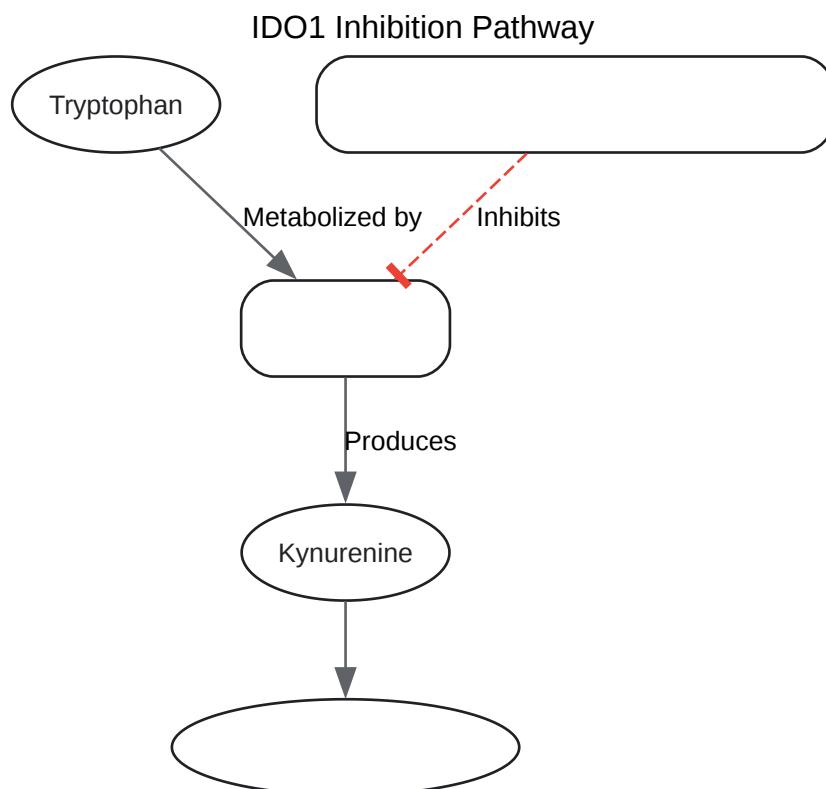
[Click to download full resolution via product page](#)**Caption: Synthesis workflow for 1-Benzofuran-5-carbaldehyde.**

Potential Biological Activities and Signaling Pathways

While **1-Benzofuran-5-carbaldehyde** serves primarily as a synthetic intermediate, its core benzofuran structure is present in numerous molecules with significant biological activities. This suggests that derivatives of **1-Benzofuran-5-carbaldehyde** could be explored for similar properties.

IDO1 Inhibition

Derivatives of benzofuran have been identified as novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).^{[6][7][11]} IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target in cancer immunotherapy.^{[7][12]} Inhibition of IDO1 can restore anti-tumor immune responses.^[12]

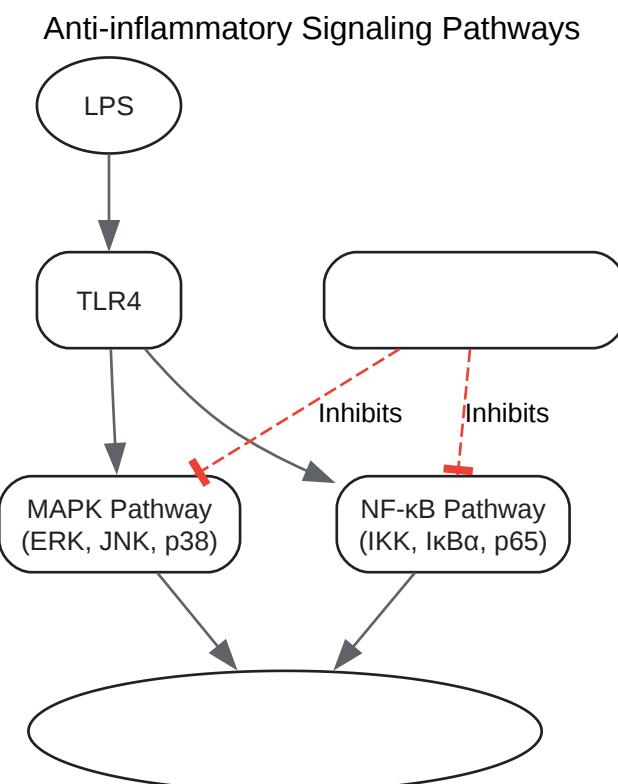


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Caption: Potential IDO1 inhibition by benzofuran derivatives.

Anti-inflammatory Activity via NF-κB and MAPK Signaling

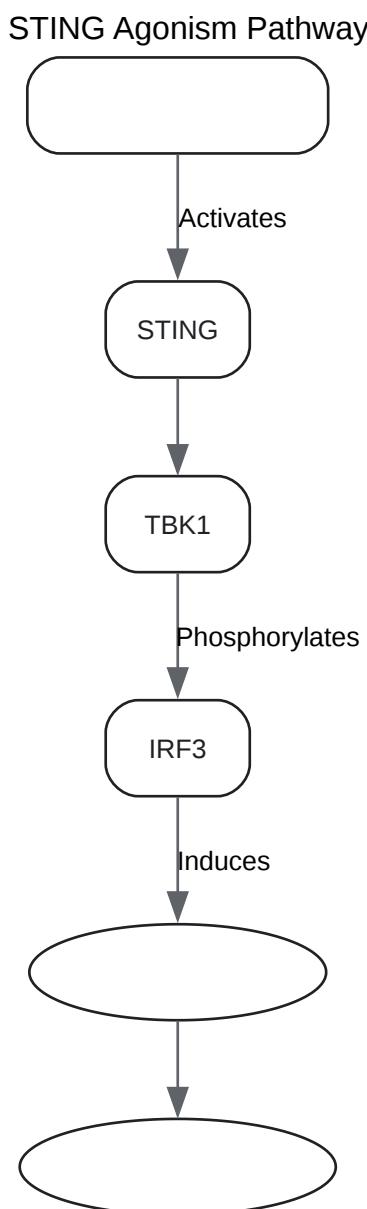
Benzofuran hybrids have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[\[13\]](#)[\[14\]](#) These pathways are crucial in regulating the expression of pro-inflammatory mediators.

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Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

STING Agonism and Antiviral Activity

Certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway.^[15] Activation of STING leads to the production of type I interferons, which play a critical role in the innate immune response to viral infections.



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Caption: STING pathway activation by benzofuran derivatives.

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